N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a furan-2-ylmethyl-hydroxypropyl chain and a 2-methoxyphenoxyacetamide moiety.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-16(19,14-8-5-9-21-14)11-17-15(18)10-22-13-7-4-3-6-12(13)20-2/h3-9,19H,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFAVMXUPCVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be achieved through nucleophilic substitution reactions.
Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the acetamide moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but differ in sulfur-containing substituents on the 1,3,4-thiadiazole ring:
- 5k : Methylthio (-SMe) substituent.
- 5l : Ethylthio (-SEt) substituent.
- 5m : Benzylthio (-SBn) substituent.
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5k | -SMe | 72 | 135–136 |
| 5l | -SEt | 68 | 138–140 |
| 5m | -SBn | 85 | 135–136 |
Key Observations :
- The benzylthio group (5m) improves synthetic yield (85%) compared to methylthio (5k, 72%) or ethylthio (5l, 68%), likely due to enhanced steric or electronic stabilization during synthesis .
- Melting points remain consistent (~135–140°C), suggesting similar crystalline packing despite substituent differences.
In contrast, the target compound replaces the thiadiazole ring with a furan-hydroxypropyl group, which may reduce sulfur-mediated reactivity while increasing hydrophilicity.
Benzothiazole-Based Acetamides ()
Patent-derived benzothiazole acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide , feature a trifluoromethyl-benzothiazole ring instead of the furan-hydroxypropyl group.
Comparison Highlights :
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the hydroxypropyl-furan moiety .
- Biological Activity : Benzothiazoles are associated with kinase inhibition and antimicrobial activity, whereas the target compound’s furan group may confer distinct binding interactions (e.g., via hydrogen bonding from the hydroxy group) .
Pesticide-Related Acetamides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are chloroacetamides used as herbicides.
Key Differences :
Pharmacologically Active Acetamides ()
- Anti-inflammatory Derivatives: Substituted phenoxy acetamides in exhibit anti-inflammatory and analgesic activities. The target compound’s 2-methoxyphenoxy group may similarly modulate cyclooxygenase (COX) or cytokine pathways .
- Complex Analogues : describes N-[(4-tert-butylphenyl)methyl]-2-({3-[(furan-2-yl)methoxy]-2-hydroxypropyl}...acetamide , which shares the furan-hydroxypropyl motif but includes additional aromatic (indole) and bulky (tert-butyl) groups. This complexity likely enhances receptor affinity but reduces solubility compared to the simpler target compound .
Sulfonamide and Hydrazine Derivatives ()
- 2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e): Features a sulfamoyl group and hydroxypropyl-thio chain.
- N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (): Incorporates a sulfonylhydrazine group, which could act as a chelator or enzyme inhibitor. This contrasts with the target compound’s hydroxypropyl group, which may prioritize passive membrane diffusion .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described as follows:
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.336 g/mol
- IUPAC Name : this compound
This compound features a furan ring, a hydroxypropyl group, and a methoxyphenoxy group, which are believed to contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan and methoxyphenoxy moieties. For instance, derivatives similar to this compound have shown inhibitory effects against viral targets, particularly in the context of SARS-CoV-2. Compounds with furan rings have been identified as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2, exhibiting IC50 values in the low micromolar range (1.55 μM for some derivatives) .
Cytotoxicity Studies
Cytotoxicity is an important aspect when evaluating the safety profile of new compounds. Preliminary assessments indicate that derivatives related to this compound exhibit low cytotoxicity in various cell lines, including Vero and MDCK cells, with CC50 values exceeding 100 μM . This suggests a favorable safety margin for further development.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the presence of the furan ring is often associated with interactions that can disrupt viral replication processes. It is hypothesized that this compound may act by inhibiting key enzymes involved in viral life cycles or by modulating host cell responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the furan and methoxyphenoxy groups can significantly influence biological activity. For example, variations in substituents on the furan ring have been linked to enhanced potency against specific viral targets .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with additional hydroxyl or methoxy groups often demonstrate improved solubility and bioavailability, which are critical factors for therapeutic applications. The following table summarizes key findings from related studies:
| Compound Name | IC50 (μM) | CC50 (μM) | Target |
|---|---|---|---|
| F8-B22 | 1.55 | >100 | SARS-CoV-2 Mpro |
| F8-B6 | 1.57 | >100 | SARS-CoV-2 Mpro |
| N-[2-(furan-2-yl)-... | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
